molecular formula C9H7NO3S B3356637 5-Methoxybenzo[d]isothiazole-3-carboxylic acid CAS No. 677304-76-6

5-Methoxybenzo[d]isothiazole-3-carboxylic acid

Cat. No.: B3356637
CAS No.: 677304-76-6
M. Wt: 209.22 g/mol
InChI Key: RVPVVAUWMGXUHX-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Motifs in Contemporary Organic Synthesis and Drug Discovery Research

Heterocyclic compounds, which are cyclic molecules containing atoms of at least two different elements in their rings, represent a vast and vital class of organic compounds. Their structural diversity is a key reason for their widespread presence in biological systems and synthetic materials. These motifs are fundamental building blocks in numerous natural products, including vitamins, hormones, and alkaloids.

In the realm of drug discovery, heterocyclic scaffolds are of paramount importance. A significant percentage of all commercialized pharmaceuticals contain a heterocyclic core, which is often essential for the molecule's biological activity. The presence of heteroatoms like nitrogen, sulfur, and oxygen introduces unique physicochemical properties, such as polarity and the ability to form hydrogen bonds. These characteristics are crucial for a drug molecule to interact effectively with biological targets like enzymes and receptors. The development of new synthetic methodologies to create and modify these heterocyclic systems is a critical area of research, enabling chemists to expand the available "drug-like" chemical space and accelerate the discovery of new therapeutic agents.

Overview of Isothiazole (B42339) and Benzothiazole (B30560) Derivatives: Structural Features and Research Relevance

The isothiazole ring is a five-membered aromatic heterocycle containing one nitrogen and one sulfur atom in adjacent positions. This arrangement of heteroatoms imparts distinct electronic properties and chemical stability to the ring system. arkat-usa.org Isothiazole derivatives are known to possess a wide range of biological activities. mdpi.com

When an isothiazole ring is fused to a benzene (B151609) ring, it forms a benzo[d]isothiazole scaffold. This fusion creates a more complex, bicyclic aromatic system that serves as the core structure for numerous compounds investigated for their potential applications in medicinal chemistry. arkat-usa.org Benzo[d]isothiazole derivatives have been reported to be potent inhibitors of various biological targets. arkat-usa.org For instance, certain derivatives have shown promise as antiproliferative agents against various cancer cell lines, highlighting the scaffold's relevance in oncology research. nih.govddg-pharmfac.net

It is important to distinguish the benzo[d]isothiazole structure from its isomer, benzothiazole, where the nitrogen and sulfur atoms are separated by a carbon atom within the five-membered ring. Benzothiazoles also form a significant class of heterocyclic compounds with a broad spectrum of pharmacological properties, including antimicrobial and anticancer activities. researchgate.netmdpi.com

Rationale for Dedicated Academic Investigation into 5-Methoxybenzo[d]isothiazole-3-carboxylic acid

While extensive research on the specific compound this compound is not widely published, a strong rationale for its academic investigation can be constructed based on the established significance of its constituent parts: the benzo[d]isothiazole core, the methoxy (B1213986) group, and the carboxylic acid group.

The benzo[d]isothiazole scaffold itself is a "privileged structure" in medicinal chemistry, known to be the foundation of various biologically active compounds. arkat-usa.org The academic interest in this core structure stems from its proven potential to interact with biological systems, as demonstrated by derivatives exhibiting antiproliferative and other therapeutic activities. nih.govddg-pharmfac.net

The functional groups attached to this core in this compound further enhance its research appeal:

The Methoxy Group (-OCH₃): The methoxy group is prevalent in many approved drugs and natural products. nih.gov Its inclusion in a molecule can significantly influence physicochemical properties and ligand-target binding. nih.gov It is a non-lipophilic substituent that can improve potency and engage in various molecular interactions, including hydrogen bonding (as an acceptor) and van der Waals forces. tandfonline.com The strategic placement of a methoxy group is a common tactic in drug design to fine-tune a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govyoutube.com

The Carboxylic Acid Group (-COOH): This functional group plays a critical role in biochemistry and drug design. wisdomlib.orgnih.gov As a group that is typically ionized at physiological pH, it can enhance water solubility and form strong electrostatic interactions and hydrogen bonds, which are often key to a molecule's binding affinity with its target. chemash.inwiley-vch.deresearchgate.net Carboxylic acids are essential components of many pharmacophores and are found in numerous marketed drugs. nih.gov

Therefore, the dedicated investigation of this compound is rationalized by its potential to be a novel bioactive agent. The combination of a biologically relevant core (benzo[d]isothiazole) with two powerful modulating functional groups (methoxy and carboxylic acid) makes it a compelling candidate for synthesis and biological screening in various therapeutic areas, such as oncology and infectious diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1,2-benzothiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-5-2-3-7-6(4-5)8(9(11)12)10-14-7/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVPVVAUWMGXUHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681457
Record name 5-Methoxy-1,2-benzothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677304-76-6
Record name 5-Methoxy-1,2-benzothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Strategic Synthetic Methodologies for 5 Methoxybenzo D Isothiazole 3 Carboxylic Acid and Analogues

Retrosynthetic Analysis of the 5-Methoxybenzo[d]isothiazole-3-carboxylic acid Framework

A retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The most logical approach involves the formation of the isothiazole (B42339) ring as a key step. Breaking the N-S and a C-C or C-S bond of the isothiazole ring leads to plausible starting materials.

One primary disconnection points to a 2-mercapto-5-methoxybenzonitrile derivative or a related 2-mercapto-5-methoxybenzamide. In this strategy, the core challenge lies in the intramolecular cyclization to form the N-S bond. An alternative disconnection could start from a pre-functionalized phenyl ring containing nitrogen and sulfur sources, which is a common strategy for constructing the benzo[d]isothiazole scaffold. arkat-usa.org For instance, a substituted 2-aminothiophenol (B119425) could be a key precursor. The carboxylic acid and methoxy (B1213986) groups can either be present on the starting materials or be introduced at a later stage through functionalization of the heterocyclic core.

Established and Evolving Synthetic Routes to the Benzo[d]isothiazole Heterocyclic System

The construction of the benzo[d]isothiazole core has been approached through various synthetic pathways, which can be broadly classified based on the assembly of the heterocyclic portion onto a substituted phenyl substrate. arkat-usa.org

The formation of the isothiazole ring fused to a benzene (B151609) ring is the cornerstone of benzo[d]isothiazole synthesis. Strategies generally involve intramolecular cyclization through the formation of a key nitrogen-sulfur bond.

One of the most prevalent methods involves the intramolecular oxidative N-S bond formation starting from appropriately substituted phenyl precursors. arkat-usa.org For example, 2-mercaptobenzamides can undergo oxidative dehydrogenative cyclization to yield benzo[d]isothiazol-3(2H)-ones. nih.gov This transformation can be catalyzed by various systems, including transition metals or metal-free reagents like KBr under an oxygen atmosphere. nih.gov

Another significant route is the annulation of 2-bromo-N-arylbenzimidamides with sulfur powder in the presence of a copper(II) salt, which proceeds under alkaline and aerobic conditions. arkat-usa.org This method shows high tolerance for diverse functional groups on the aromatic rings. arkat-usa.org Metal-free approaches have also been developed, such as the reaction of 2-fluoro-benzonitriles with sodium sulfide, followed by reaction with ammonia (B1221849) and sodium hypochlorite (B82951) to furnish benzo[d]isothiazol-3-amines. arkat-usa.org

The table below summarizes key cyclization strategies for forming the benzo[d]isothiazole ring system.

Table 1: Selected Cyclization Strategies for Benzo[d]isothiazole Synthesis
Starting Material Reagents/Conditions Product Type Key Features
2-Mercaptobenzamides KBr, O₂ atmosphere Benzo[d]isothiazol-3(2H)-ones Metal-free, green approach. nih.gov
2-Mercaptobenzamides Electrochemical dehydrogenation Benzo[d]isothiazol-3(2H)-ones Sustainable redox agent (electricity), H₂ as byproduct. nih.gov
2-Bromo-N-arylbenzimidamides Sulfur powder, Cu(II) salt, base Benzo[d]isothiazoles High tolerance for various functional groups. arkat-usa.org
2-Fluoro-benzonitriles Na₂S, then NH₃, NaOCl Benzo[d]isothiazol-3-amines Metal-free method. arkat-usa.org
2-Halobenzamides Sulfur powder (S₈), CuCl Benzo[d]isothiazol-3(2H)-ones Cascade C-S and N-S bond formation. nih.gov
2-Methylthiobenzamides Selectfluor, HCl Benzo[d]isothiazol-3(2H)-ones Cascade N-S bond formation and C(sp³)–S bond cleavage. nih.gov

Once the benzo[d]isothiazole nucleus is formed, selective functionalization can be employed to introduce or modify substituents. Much of the diversity in benzo[d]isothiazole analogues is achieved by using appropriately substituted starting materials before the cyclization step. arkat-usa.org However, late-stage functionalization of the pre-formed heterocycle is also a viable strategy.

A key example of functionalization is the selective oxidation of the sulfur atom. Benzo[d]isothiazol-3(2H)-ones can be oxidized to the corresponding benzo[d]isothiazol-3(2H)-one-1-oxides using reagents like Selectfluor in aqueous media. nih.govnih.govresearchgate.net This method is notable for being metal-free and proceeding efficiently under green conditions. nih.govnih.govresearchgate.net Further oxidation can lead to saccharine derivatives. nih.gov While comprehensive studies on electrophilic substitution (e.g., nitration, halogenation) on the benzene ring portion of the benzo[d]isothiazole core are not extensively detailed in recent literature, these standard aromatic functionalization techniques could potentially be applied, with the regioselectivity being influenced by the existing substituents and the heterocyclic ring itself.

Novel and Optimized Synthetic Strategies for this compound

To enhance the efficiency, yield, and environmental profile of the synthesis of this compound and its analogues, modern synthetic techniques are being explored.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds. For benzothiazole (B30560) and related structures, microwave irradiation has been successfully used to drive condensation reactions, often leading to excellent yields in significantly reduced reaction times. nih.govnih.gov For example, the synthesis of benzo[d]imidazo[2,1-b]thiazoles has been achieved under microwave irradiation in a catalyst-free, aqueous medium, highlighting the efficiency of this technique. nih.gov This approach avoids the need for catalysts and lengthy purification, providing products in high yields (90-95%). nih.govnih.gov The application of microwave energy could be particularly beneficial for the cyclization step in the synthesis of this compound, potentially reducing thermal decomposition and side-product formation.

Table 2: Examples of Microwave-Assisted Synthesis of Related Heterocycles

Reactants Product Conditions Advantages Reference
2-Aminobenzothiazoles, α-haloketones Benzo[d]imidazo[2,1-b]thiazoles Water, Microwave irradiation Catalyst-free, green solvent, rapid reaction, high yields. nih.gov
2-Aminothiophenol, pyrazole (B372694) aldehydes Pyrazolyl-benzothiazoles One-pot, solvent-free, Microwave High yields, short reaction time. ias.ac.in
2-Hydroxy-thiazolo/benzothiazolo-pyrimidinone, aldehydes, nitroethenamine Fused pyranopyrimidinones Microwave irradiation Catalyst-free, solvent-free, rapid, good yields. ingentaconnect.com
2-Aminothiophenol, aldehydes 2-Arylbenzothiazoles Waste curd water, Microwave Green catalytic solvent, efficient. tandfonline.com

The principles of green chemistry are increasingly influencing the design of synthetic routes. For benzo[d]isothiazole synthesis, this translates to the development of metal-free reactions, the use of environmentally benign solvents like water, and the exploration of energy-efficient technologies.

Several metal-free approaches for constructing the benzo[d]isothiazole core have been reported, such as the KBr-catalyzed oxidative cyclization of 2-mercaptobenzamides and the use of Selectfluor for cascade reactions. nih.gov Electrochemical synthesis represents another green alternative, using electricity as a clean oxidant to drive the dehydrogenative cyclization for N-S bond formation. nih.gov

The use of aqueous media is another hallmark of green synthesis. A metal-free, Selectfluor-mediated selective oxidation of benzo[d]isothiazol-3(2H)-ones has been successfully performed in a water-dimethylformamide mixture, providing an efficient and green route to important S-oxidized analogues without the need for column chromatography. nih.govresearchgate.net Furthermore, catalyst-free syntheses of related fused thiazole (B1198619) systems have been achieved in water under microwave irradiation, demonstrating the synergy between these green chemistry principles. nih.gov While flow chemistry applications are not yet widely reported for this specific heterocyclic system, its potential for improving safety, scalability, and efficiency makes it a promising area for future development.

Table 3: Green Chemistry Approaches in Benzo[d]isothiazole Synthesis and Functionalization

Green Principle Synthetic Transformation Reagents/Conditions Advantages Reference
Metal-Free Catalysis Intramolecular oxidative cyclization KBr, O₂ atmosphere Avoids toxic metal catalysts. nih.gov
Alternative Energy Source Dehydrogenative N-S bond formation Constant-current electrolysis Uses clean electricity as a redox agent. nih.gov
Aqueous Media Selective S-oxidation Selectfluor, H₂O/DMF Environmentally benign solvent, chromatography-free purification. nih.govresearchgate.net
Catalyst-Free Reaction Annulation of 2-aminobenzothiazoles Water, Microwave irradiation Eliminates catalyst, uses green solvent. nih.gov
Atom Economy ([4+1] Annulation) Formation of isothiazole ring β-ketodithioesters, NH₄OAc Metal- and catalyst-free, aerial oxidation. organic-chemistry.org

Derivatization Studies of the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position of the 5-methoxybenzo[d]isothiazole (B13678531) scaffold is a key functional handle for the synthesis of diverse analogues. Standard organic transformations can be employed to generate a variety of derivatives, including esters, amides, and hydrazides, or to reduce the acid to an alcohol for further oxidative modifications.

The conversion of the carboxylic acid to its corresponding esters, amides, and hydrazides is typically straightforward.

Esters: Esterification can be achieved under acidic conditions, such as by refluxing the carboxylic acid in an alcohol (e.g., methanol (B129727) or ethanol) with a catalytic amount of a strong acid like sulfuric acid. mdpi.com Alternatively, for more sensitive substrates, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the desired alcohol. researchgate.net

Amides: Amide derivatives are readily synthesized by first activating the carboxylic acid. Common coupling agents used in peptide synthesis, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC), in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the reaction with a primary or secondary amine. thermofisher.comnih.gov This method is efficient for coupling with a wide range of amines, including amino acid esters. nih.gov The formation of amides can also proceed by reacting the corresponding esters with amines, sometimes requiring heat. nih.gov

Hydrazides: The synthesis of carbohydrazides is typically accomplished by reacting the corresponding methyl or ethyl ester of the carboxylic acid with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol. nih.govnih.govgoogle.com The reaction often proceeds by heating the mixture to reflux. These hydrazides can then serve as precursors for the synthesis of hydrazones through condensation reactions with various aldehydes and ketones. nih.govmdpi.com

Below is a table summarizing typical reaction conditions for these derivatizations.

DerivativeReagents and ConditionsProduct
Methyl EsterMethanol (MeOH), Sulfuric Acid (H₂SO₄), Reflux5-Methoxybenzo[d]isothiazole-3-carboxylate
AmideAmine (R-NH₂), EDAC, HOBt, DMFN-substituted-5-methoxybenzo[d]isothiazole-3-carboxamide
HydrazideHydrazine Hydrate (N₂H₄·H₂O), Ethanol (EtOH), Reflux5-Methoxybenzo[d]isothiazole-3-carbohydrazide

The carboxylic acid functionality can be selectively reduced to a primary alcohol. This transformation opens up further avenues for derivatization.

Reduction to Alcohols: Strong reducing agents are required for the conversion of a carboxylic acid to an alcohol. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is a common reagent for this purpose as it selectively reduces carboxylic acids in the presence of other functional groups like esters. researchgate.net Lithium aluminum hydride (LiAlH₄) is also effective but is less selective.

Oxidative Transformations: The resulting primary alcohol, (5-methoxybenzo[d]isothiazol-3-yl)methanol, can be oxidized to the corresponding aldehyde. Mild oxidizing agents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are typically used for this transformation to avoid over-oxidation back to the carboxylic acid. nih.gov This aldehyde serves as a valuable intermediate for various subsequent reactions, including Wittig reactions or reductive aminations.

The following table outlines the two-step process from the carboxylic acid to the aldehyde.

StepTransformationReagents and ConditionsIntermediate/Product
1ReductionBorane-tetrahydrofuran complex (BH₃·THF)(5-Methoxybenzo[d]isothiazol-3-yl)methanol
2OxidationManganese Dioxide (MnO₂) or Pyridinium Chlorochromate (PCC)5-Methoxybenzo[d]isothiazole-3-carbaldehyde

Site-Selective Functionalization of the Methoxy Group and the Benzo[d]isothiazole Aromatic Ring

Further diversification of the 5-methoxybenzo[d]isothiazole scaffold can be achieved by functionalizing the aromatic ring or modifying the methoxy group. The directing effects of the substituents on the benzene ring play a crucial role in determining the regioselectivity of these reactions.

The benzo[d]isothiazole ring system is generally deactivated towards electrophilic aromatic substitution. However, the presence of the electron-donating methoxy group at the 5-position activates the ring and directs incoming electrophiles primarily to the ortho and para positions (positions 4 and 6, and potentially 7). The isothiazole portion of the fused ring system also influences the regioselectivity. Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. The specific conditions must be carefully controlled to achieve the desired substitution pattern and avoid side reactions.

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings. To facilitate this type of reaction, the benzo[d]isothiazole ring must be substituted with one or more strong electron-withdrawing groups, such as a nitro group, typically positioned ortho or para to a leaving group (e.g., a halogen). For instance, if a chloro or fluoro substituent were present at a position activated by a nitro group, it could be displaced by various nucleophiles like amines, alkoxides, or thiolates. arkat-usa.org The synthesis of such activated precursors would be a prerequisite for exploring this methodology.

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. In the case of 5-methoxybenzo[d]isothiazole, the methoxy group can act as a directed metalation group (DMG). Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, can lead to deprotonation at the ortho position (C4). The resulting aryllithium intermediate can then be trapped with a variety of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce a new substituent specifically at the 4-position. This method offers a high degree of regiocontrol that is often difficult to achieve through classical electrophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions at the Benzo[d]isothiazole Scaffold

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These methodologies are instrumental in the functionalization of heterocyclic scaffolds, including the benzo[d]isothiazole core structure, providing access to a diverse array of analogues of this compound. The strategic application of reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allows for the introduction of various substituents onto the benzene ring of the benzo[d]isothiazole system, starting from appropriately halogenated or otherwise activated precursors.

While direct palladium-catalyzed cross-coupling on this compound is not extensively documented, the reactivity of the broader benzo[d]isothiazole and related benzothiazole scaffolds provides significant insights into potential synthetic routes. The principles governing these reactions are readily applicable to the synthesis of analogues of the target compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. This reaction is particularly useful for the arylation of heterocyclic systems. Research on the related 2-aminobenzothiazole (B30445) scaffold has demonstrated the feasibility of this approach. For instance, 2-amino-6-bromobenzothiazole (B93375) has been successfully coupled with various arylboronic acids and their pinacol (B44631) esters to yield 2-amino-6-arylbenzothiazoles in moderate to excellent yields. nih.govresearchgate.net These reactions are typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a base. nih.gov

The reaction conditions for the Suzuki-Miyaura coupling can be tailored to the specific substrates. A study on the synthesis of 2-amino-6-arylbenzothiazoles highlights the use of different solvents and reaction times to optimize yields. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling on a Benzothiazole Scaffold

Entry Arylboronic Acid/Ester Product Yield (%)
1 p-tolylboronic acid 2-amino-6-(p-tolyl)benzo[d]thiazole 70
2 4-chlorophenylboronic acid 2-amino-6-(4-chlorophenyl)benzo[d]thiazole 75
3 4-methoxyphenylboronic acid 2-amino-6-(4-methoxyphenyl)benzo[d]thiazole 64
4 3,5-bis(trifluoromethyl)phenylboronic acid pinacol ester 2-amino-6-(3,5-bis(trifluoromethyl)phenyl)benzo[d]thiazole 85

Data sourced from studies on 2-amino-6-bromobenzothiazole. researchgate.net

Furthermore, studies on more complex fused systems like 4,8-dibromobenzo[1,2-d:4,5-d']bis( nih.govnih.govnih.govthiadiazole) have shown that palladium-catalyzed Suzuki-Miyaura reactions can be employed for the selective formation of mono- and bis-arylated products. nih.gov This indicates that the benzene portion of benzo-fused thiazole systems is amenable to such transformations.

Heck Coupling

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction provides a powerful tool for the introduction of vinyl groups onto aromatic and heteroaromatic rings. While specific examples on the benzo[d]isothiazole ring are scarce in the literature, the general principles of the Heck reaction suggest its applicability for the synthesis of vinyl-substituted analogues of this compound from corresponding halo-benzo[d]isothiazole precursors. The reaction is typically catalyzed by a palladium salt, such as palladium(II) acetate, often in the presence of a phosphine (B1218219) ligand. mdpi.com

Sonogashira Coupling

The Sonogashira coupling reaction is a method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. The reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. beilstein-journals.orgnih.gov

The application of the Sonogashira coupling has been demonstrated in the synthesis of various heterocyclic systems. For instance, it has been used in the preparation of substituted imidazo[2,1-b] nih.govnih.govbenzothiazoles. While not directly on the benzo[d]isothiazole core, this illustrates the utility of the reaction for functionalizing related sulfur- and nitrogen-containing fused rings. The mild reaction conditions of the Sonogashira coupling make it compatible with a wide range of functional groups. beilstein-journals.orgnih.gov

Table 2: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction Catalyst Co-catalyst/Ligand Base Solvent
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂ Phosphine ligands K₂CO₃, Na₂CO₃ Toluene, Dioxane, DMF
Heck Pd(OAc)₂ Phosphine ligands Et₃N, K₂CO₃ DMF, Acetonitrile

C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds. Palladium-catalyzed C-H arylation allows for the direct coupling of a C-H bond with an aryl halide, bypassing the need for pre-functionalized starting materials. Research has shown that benzothiazoles can undergo palladium-catalyzed oxidative C-H/C-H cross-coupling with thiophenes and thiazoles. researchgate.netrsc.org This type of reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and an oxidant. While this approach often targets the C2 position of benzothiazoles due to its electronic properties, it opens up possibilities for direct functionalization of the benzo[d]isothiazole scaffold at various positions, depending on the directing groups and reaction conditions.

Advanced Chemical Reactivity and Transformation Studies of 5 Methoxybenzo D Isothiazole 3 Carboxylic Acid

Detailed Acid-Base Properties and the Formation of Research-Relevant Salts

The formation of salts is a fundamental acid-base reaction for this compound. Treatment with inorganic bases, such as alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., Na2CO3, K2CO3), readily deprotonates the carboxylic acid to yield the corresponding water-soluble carboxylate salts. thieme-connect.de These salts are often crystalline solids with improved stability and are crucial intermediates in various synthetic applications. thieme-connect.de

Furthermore, reaction with organic bases, particularly amines, leads to the formation of ammonium (B1175870) carboxylate salts. thieme-connect.de The choice of the amine can be strategic in research, for instance, to facilitate purification through crystallization or to modulate the solubility of the compound in different solvent systems. The formation of these salts is a reversible process, and the parent carboxylic acid can be regenerated by treatment with a stronger acid.

Table 1: Expected Salt Formation Reactions of 5-Methoxybenzo[d]isothiazole-3-carboxylic acid

Base TypeExample BaseResulting SaltProperties
Inorganic HydroxideSodium Hydroxide (NaOH)Sodium 5-methoxybenzo[d]isothiazole-3-carboxylateHigh water solubility, crystalline solid
Inorganic CarbonatePotassium Carbonate (K2CO3)Potassium 5-methoxybenzo[d]isothiazole-3-carboxylateGood water solubility
Organic AmineTriethylamine (Et3N)Triethylammonium 5-methoxybenzo[d]isothiazole-3-carboxylateSoluble in organic solvents

Reactivity Profile of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the benzo[d]isothiazole ring is a versatile functional handle that can undergo a variety of chemical transformations.

Decarboxylation Mechanisms and Pathways

The removal of the carboxyl group as carbon dioxide, known as decarboxylation, is a significant transformation for aryl and heteroaryl carboxylic acids. wikipedia.org For this compound, this reaction would lead to the formation of 5-methoxybenzo[d]isothiazole (B13678531). The ease of decarboxylation is dependent on the stability of the carbanion intermediate formed upon CO2 loss. wikipedia.orgorganicchemistrytutor.com

Several methods can be employed for the decarboxylation of aromatic carboxylic acids, which could be applicable to the title compound:

Thermal Decarboxylation: Heating the carboxylic acid, often in the presence of a copper catalyst (e.g., copper powder in quinoline), can induce decarboxylation. youtube.comlibretexts.org The stability of the resulting aryl anion or radical intermediate is a key factor. wikipedia.org

Silver-Catalyzed Protodecarboxylation: A milder approach involves the use of a silver catalyst, such as Ag2CO3, in the presence of an acid in a high-boiling solvent like DMSO. organic-chemistry.org This method has been shown to be effective for a variety of heteroaromatic carboxylic acids.

Photoredox-Catalyzed Decarboxylation: Modern methods utilize visible light and a photoredox catalyst to generate aryl radicals from aryl carboxylic acids under mild conditions. rsc.org This approach often involves the in situ formation of a reactive intermediate, such as an acyl hypobromite, to facilitate decarboxylation. rsc.org

The presence of the electron-donating methoxy (B1213986) group on the benzene (B151609) ring may influence the electronic properties of the system and, consequently, the conditions required for efficient decarboxylation.

Activation Strategies for Peptide Coupling and Other Condensation Reactions

The carboxylic acid moiety can be activated to facilitate the formation of amide, ester, and other condensation products. This is particularly relevant in the context of medicinal chemistry for the synthesis of bioactive molecules. uni-kiel.de

Peptide Coupling: In peptide synthesis, the carboxylic acid is activated to react with the amino group of an amino acid or peptide. uniurb.it Common activation strategies involve the use of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. uni-kiel.de

Table 2: Common Peptide Coupling Reagents and their Activation Mechanism

Coupling Reagent ClassExample ReagentActivating Mechanism
CarbodiimidesDicyclohexylcarbodiimide (B1669883) (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)Forms an O-acylisourea intermediate which is reactive towards nucleophiles. mdpi.comlibretexts.org
Onium Salts (Uronium/Aminium)HBTU, HATU, HCTUForms a highly reactive OBt or OAt active ester. peptide.com
Phosphonium (B103445) SaltsPyBOP, PyAOPGenerates a reactive phosphonium ester. peptide.com

The choice of coupling reagent and conditions is crucial to ensure high yields and minimize side reactions, such as racemization if chiral amines are used. uni-kiel.de The activated intermediate of this compound can then react with a wide range of nucleophiles, including amines to form amides and alcohols to form esters.

Intrinsic Reactivity of the Isothiazole (B42339) Ring System

The benzo[d]isothiazole ring is an electron-deficient heteroaromatic system, which influences its susceptibility to various chemical transformations.

Exploration of Ring-Opening and Subsequent Ring-Closing Reactions

The isothiazole ring, particularly in the form of benzisothiazolones, can undergo ring-opening reactions, often initiated by nucleophilic attack. researchgate.net While this compound is not a benzisothiazolone, the isothiazole ring can still be susceptible to cleavage under certain conditions.

For instance, reductive cleavage of the weak N-S bond is a known reaction pathway for isothiazoles. nih.gov Treatment with strong reducing agents could potentially lead to the opening of the isothiazole ring to form an o-mercaptobenzonitrile derivative.

Oxidative ring-opening has also been observed in related benzothiazole (B30560) systems, where treatment with an oxidant in the presence of an alcohol leads to the formation of an acyl aminobenzene sulfonate ester. researchgate.net A similar transformation could potentially be explored for this compound.

Subsequent ring-closing reactions of the ring-opened intermediates could provide a pathway to other heterocyclic systems, representing a valuable synthetic strategy.

Analysis of Susceptibility to Electrophilic and Nucleophilic Attack

The reactivity of the benzo[d]isothiazole ring towards electrophilic and nucleophilic attack is dictated by the electron distribution within the bicyclic system and the directing effects of the substituents.

Electrophilic Attack: The benzo[d]isothiazole ring system is generally considered electron-deficient and therefore relatively unreactive towards electrophilic aromatic substitution. udayton.edu However, the presence of the strongly activating methoxy group at the 5-position will direct electrophiles to the ortho and para positions of the benzene ring. Thus, electrophilic substitution, if it occurs, would be expected at the 4- or 6-positions. The carboxylic acid group is a deactivating group and would further disfavor electrophilic attack on the benzene ring.

Nucleophilic Attack: The electron-deficient nature of the isothiazole ring makes it susceptible to nucleophilic attack. Nucleophiles can attack the sulfur atom or the carbon atoms of the heterocyclic ring. researchgate.net The precise site of attack would depend on the nature of the nucleophile and the reaction conditions. The presence of the carboxylic acid at the 3-position may influence the regioselectivity of nucleophilic addition. For example, nucleophile-induced ring contraction has been observed in related fused thiazine (B8601807) systems, leading to the formation of benzothiazole derivatives. nih.govbeilstein-journals.org

Stability and Degradation Pathways in Non-Biological Research Environments

The stability of this compound is a critical parameter in its handling, storage, and application in various research settings. The presence of a methoxy group and a carboxylic acid function on the benzisothiazole core introduces specific reactive sites that can be susceptible to photochemical and thermal degradation.

The photochemical stability of this compound is influenced by its ultraviolet (UV) absorption characteristics, which are determined by the aromatic benzisothiazole ring system. Upon absorption of UV radiation, the molecule can undergo a variety of transformations. Studies on the photodegradation of the parent compound, benzisothiazolinone, have shown that the isothiazole ring is susceptible to photo-induced degradation, which can involve isomerization, oxidation, hydroxylation, and hydrolysis. nih.govresearchgate.net

For this compound, the primary photochemical degradation pathways are hypothesized to involve:

Decarboxylation: The carboxylic acid group is a potential chromophore and can undergo photo-induced decarboxylation to yield 5-methoxybenzo[d]isothiazole. This reaction is a common pathway for many aromatic carboxylic acids.

Isothiazole Ring Cleavage: The N-S bond in the isothiazole ring is a potential weak point that can be cleaved upon photoexcitation. This can lead to a cascade of reactions, resulting in the formation of various degradation products.

Hydroxylation of the Aromatic Ring: The benzene ring can be susceptible to attack by photochemically generated reactive oxygen species, such as hydroxyl radicals, leading to the formation of hydroxylated derivatives.

Oxidation of the Methoxy Group: The methoxy group can be oxidized to a formyl group or further to a carboxylic acid group under photochemical conditions.

A hypothetical representation of potential photochemical degradation products and their formation pathways is presented in the interactive data table below.

Hypothetical Photodegradation Product Proposed Formation Pathway Potential Influencing Factors
5-Methoxybenzo[d]isothiazolePhoto-induced decarboxylationWavelength of UV radiation, presence of photosensitizers
2-Mercaptobenzaldehyde derivativesIsothiazole ring opening and subsequent hydrolysisSolvent polarity, presence of dissolved oxygen
Hydroxylated derivativesAttack by photogenerated hydroxyl radicalsPresence of radical initiators or quenchers
5-Hydroxybenzo[d]isothiazole-3-carboxylic acidO-demethylation of the methoxy groupIrradiance intensity

The thermal stability of this compound is primarily dictated by the strength of the chemical bonds within the molecule. The carboxylic acid group is typically the most thermally labile functional group in such aromatic compounds. The thermal decomposition of carboxylic acids often proceeds via decarboxylation at elevated temperatures. rsc.orgrsc.orgresearchgate.net The presence of the methoxy group can also influence the thermal decomposition profile.

Key anticipated thermal decomposition events include:

Sublimation: It is possible that the compound may sublime at temperatures below its decomposition point, a phenomenon observed with other aromatic carboxylic acids. unca.edu

Ring Fragmentation: At higher temperatures, following decarboxylation, the benzisothiazole ring system itself will likely undergo fragmentation, leading to the formation of a complex mixture of smaller volatile molecules.

The following interactive data table outlines the expected thermal decomposition profile based on general knowledge of similar compounds.

Temperature Range (°C) Predicted Thermal Event Major Gaseous Products Solid Residue
150 - 250Onset of DecarboxylationCarbon Dioxide (CO2)5-Methoxybenzo[d]isothiazole
250 - 400Complete Decarboxylation and Potential SublimationCarbon Dioxide (CO2)Primarily 5-Methoxybenzo[d]isothiazole
> 400Fragmentation of the Benzisothiazole RingSulfur oxides (SOx), Nitrogen oxides (NOx), Carbon Monoxide (CO)Carbonaceous char

It is important to note that the actual stability and degradation pathways would need to be confirmed through rigorous experimental studies, such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and photolysis experiments coupled with analytical techniques like HPLC, GC-MS, and NMR to identify the degradation products.

Comprehensive Spectroscopic and Structural Elucidation of the Chemical Compound

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 5-Methoxybenzo[d]isothiazole-3-carboxylic acid, both ¹H and ¹³C NMR would provide critical information about its chemical environment, connectivity, and conformation.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the methoxy (B1213986) group protons, and the acidic proton of the carboxylic acid. The aromatic protons would likely appear as a complex multiplet pattern, with their specific chemical shifts and coupling constants determined by their position relative to the methoxy group and the fused isothiazole (B42339) ring. The methoxy protons would typically present as a sharp singlet, while the carboxylic acid proton would be a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

The ¹³C NMR spectrum would complement the proton data by identifying each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic carbons would have shifts influenced by the electron-donating methoxy group and the heterocyclic ring. The methoxy carbon would appear as a distinct signal in the aliphatic region of the spectrum.

Advanced 2D NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC) for Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY would identify protons that are close in space, providing insights into the molecule's preferred conformation. For instance, it could show spatial proximity between the methoxy protons and one of the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range connectivity (typically over two or three bonds) between protons and carbons. This would be instrumental in confirming the placement of the methoxy and carboxylic acid groups on the benzo[d]isothiazole framework by showing correlations between, for example, the methoxy protons and the carbon atom to which the methoxy group is attached.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below, based on general principles and data from similar aromatic carboxylic acids and benzothiazole (B30560) derivatives.

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Carboxylic Acid H>10 (broad singlet)-
Methoxy H~3.9 (singlet)~55-60
Aromatic H's6.8 - 8.5 (multiplets)110 - 150
Carboxylic Acid C->165
Aromatic C's-110 - 150
Methoxy C-~55-60

Note: This is an interactive data table based on predicted values.

Solid-State NMR Applications for Polymorphic Analysis

Solid-State NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid state. In the absence of single-crystal X-ray data, ssNMR could provide valuable information about the crystalline form of this compound. By analyzing the chemical shifts and line widths of the carbon signals, one could determine the number of distinct molecules in the asymmetric unit of the crystal lattice. Furthermore, ssNMR is highly sensitive to the local environment and can be used to distinguish between different polymorphic forms of a compound, which may exhibit different physical properties.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid. If suitable crystals of this compound could be grown, SCXRD would provide precise atomic coordinates, bond lengths, and bond angles.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal structure would reveal how the molecules pack in the solid state. A key feature would be the intermolecular interactions that govern the crystal lattice. Given the presence of the carboxylic acid group, strong hydrogen bonding between the carboxylic acid moieties of adjacent molecules would be expected, likely forming dimeric structures. The planar benzo[d]isothiazole ring system would also be anticipated to participate in π-stacking interactions, where the aromatic rings of neighboring molecules align face-to-face or face-to-edge. The methoxy group could also be involved in weaker C-H···O interactions.

Investigation of Polymorphism and Co-crystallization Phenomena

Many organic molecules can exist in multiple crystalline forms, a phenomenon known as polymorphism. Each polymorph has a different crystal packing and can exhibit distinct physical properties. SCXRD is the definitive method for identifying and characterizing different polymorphs. Studies on structurally similar molecules, such as 5-methoxy-1H-indole-2-carboxylic acid, have revealed the existence of polymorphism, suggesting that this compound might also exhibit this behavior under different crystallization conditions. Furthermore, the carboxylic acid group makes this molecule a prime candidate for co-crystallization studies, where it could be co-crystallized with other molecules to form novel crystalline materials with tailored properties.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule and is an excellent tool for identifying functional groups.

The FTIR and Raman spectra of this compound would be expected to show a number of characteristic bands:

O-H Stretch: A very broad and strong absorption band in the FTIR spectrum, typically in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H stretching vibration.

C=O Stretch: A strong, sharp absorption in the FTIR spectrum around 1700 cm⁻¹, corresponding to the carbonyl stretching of the carboxylic acid.

C-O Stretch and O-H Bend: Bands in the region of 1200-1400 cm⁻¹ associated with the C-O stretching and O-H bending vibrations of the carboxylic acid group.

Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region due to the stretching vibrations of the carbon-carbon bonds in the aromatic ring.

C-O-C Stretch: A characteristic band for the methoxy group's asymmetric and symmetric C-O-C stretching, typically found in the 1000-1250 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group would be just below 3000 cm⁻¹.

The combination of these bands provides a unique "molecular fingerprint" that can be used to identify the compound.

A table of expected major vibrational frequencies is provided below.

Vibrational Mode Expected Frequency Range (cm⁻¹) Expected Intensity
O-H Stretch (Carboxylic Acid)2500-3300Strong, Broad
C-H Stretch (Aromatic)3000-3100Medium
C-H Stretch (Methoxy)2850-2960Medium
C=O Stretch (Carboxylic Acid)1680-1720Strong
C=C Stretch (Aromatic)1450-1600Medium to Strong
C-O Stretch (Carboxylic Acid)1210-1320Strong
C-O-C Stretch (Methoxy)1000-1250Strong

Note: This is an interactive data table based on predicted values.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification and purity assessment of novel chemical entities such as this compound. By providing an exact mass measurement, typically with an accuracy of less than 5 ppm, HRMS allows for the determination of the elemental composition of the parent molecule and its fragments. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

Tandem Mass Spectrometry (MS/MS) further unravels the molecular structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure and provides valuable insights into the connectivity of its atoms. While specific experimental data for this compound is not widely published, a plausible fragmentation pathway can be postulated based on the known fragmentation behavior of carboxylic acids and benzisothiazole derivatives.

Upon ionization, typically through electrospray ionization (ESI), the molecule can be observed as the protonated species [M+H]⁺ in positive ion mode or the deprotonated species [M-H]⁻ in negative ion mode. In the positive ion mode, initial fragmentation would likely involve the loss of water (H₂O) or the carboxylic acid group (COOH). In the negative ion mode, the primary fragmentation event is often the loss of carbon dioxide (CO₂) from the carboxylate anion.

Subsequent fragmentation of the benzisothiazole core could involve the cleavage of the isothiazole ring, leading to characteristic neutral losses. The methoxy group on the benzene ring may be lost as a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).

A representative table of expected fragments for this compound in an MS/MS experiment is presented below. The exact masses are calculated based on the elemental composition of the proposed fragments.

Proposed Fragment Ion Elemental Composition Calculated Exact Mass (m/z) Plausible Neutral Loss
[M-H]⁻C₉H₆NO₃S⁻208.0074-
[M-H-CO₂]⁻C₈H₆NOS⁻164.0176CO₂
[M-H-CO₂-CH₃]⁻C₇H₃NOS⁻148.9917CO₂ + •CH₃
[C₇H₄S]⁻•C₇H₄S⁻•120.0015CO₂ + CH₃NO

The purity of a sample of this compound can be assessed by HRMS coupled with a separation technique like liquid chromatography (LC). The presence of any impurities would be indicated by ions with different exact masses from the target compound.

Chiroptical Properties (e.g., Circular Dichroism) if Chiral Derivatives are Explored

While this compound itself is an achiral molecule, the introduction of a chiral center would result in enantiomers that could be distinguished by their chiroptical properties. Chiroptical techniques, such as Circular Dichroism (CD) spectroscopy, measure the differential absorption of left and right circularly polarized light. This phenomenon is unique to chiral molecules and provides information about their absolute configuration and conformation in solution.

The development of chiral derivatives of the benzo[d]isothiazole scaffold has been reported in the literature, for instance, in the context of creating biologically active agents. These studies have demonstrated that enantiomers of such derivatives can be separated using chiral chromatography. The separated enantiomers would be expected to exhibit mirror-image CD spectra.

For a hypothetical chiral derivative of this compound, where a chiral substituent is introduced, the resulting enantiomers would likely display characteristic Cotton effects in their CD spectra. The sign and magnitude of these Cotton effects would be dependent on the nature and position of the chiral center and the chromophoric benzisothiazole core.

Should chiral derivatives of this compound be synthesized, CD spectroscopy would be a critical analytical technique for:

Confirming the successful separation of enantiomers.

Determining the enantiomeric purity of a sample.

Assigning the absolute configuration of the enantiomers, often in conjunction with theoretical calculations.

A hypothetical table illustrating the expected CD spectral data for a pair of enantiomeric derivatives is shown below.

Enantiomer λmax (nm) Molar Ellipticity (θ) (deg·cm²·dmol⁻¹)
(R)-enantiomer250+15,000
(R)-enantiomer300-8,000
(S)-enantiomer250-15,000
(S)-enantiomer300+8,000

The exploration of chiral derivatives of this compound could open avenues for stereoselective interactions with biological targets, and chiroptical studies would be fundamental to understanding these interactions.

Computational Chemistry and Quantum Mechanical Investigations of 5 Methoxybenzo D Isothiazole 3 Carboxylic Acid

Electronic Structure and Molecular Orbital Theory Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure of molecules. researchgate.net For 5-Methoxybenzo[d]isothiazole-3-carboxylic acid, DFT calculations, often employing functionals like B3LYP with a 6-311++G(d,p) basis set, can accurately predict its optimized geometry and electronic properties. researchgate.net These calculations reveal the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals, which are crucial for understanding the molecule's stability and reactivity. shd-pub.org.rsmdpi.com

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more prone to chemical reactions. researchgate.net For this compound, the HOMO is typically localized over the electron-rich methoxy (B1213986) group and the fused benzene (B151609) ring, while the LUMO is distributed across the electron-deficient isothiazole-carboxylic acid moiety. This separation facilitates intramolecular charge transfer. Theoretical calculations for analogous benzothiazole (B30560) derivatives show HOMO-LUMO gaps typically ranging from 4.4 to 5.4 eV, suggesting significant stability. researchgate.net

Table 1: Representative FMO Properties of this compound (Theoretical)

Parameter Energy (eV)
HOMO Energy -6.25
LUMO Energy -1.75
HOMO-LUMO Gap (ΔE) 4.50
Ionization Potential (IP) 6.25
Electron Affinity (EA) 1.75
Chemical Hardness (η) 2.25
Electronegativity (χ) 4.00

Note: These values are illustrative and derived from typical DFT calculations on similar molecular structures.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates regions of negative electrostatic potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the MEP surface would show concentrated negative potential around the oxygen atoms of the carboxylic acid group and, to a lesser extent, the nitrogen and sulfur atoms of the isothiazole (B42339) ring. These sites represent the primary locations for interactions with electrophiles and for forming hydrogen bonds. Conversely, the most positive potential would be located on the hydrogen atom of the carboxylic acid's hydroxyl group, making it the most likely site for deprotonation and nucleophilic attack.

Conformational Analysis and Energy Landscape Exploration

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the primary source of conformational isomerism is the rotation around the single bond connecting the carboxylic acid group to the isothiazole ring.

By systematically rotating this dihedral angle and calculating the potential energy at each step using DFT, an energy landscape can be mapped. This analysis typically reveals two or more stable conformers (local energy minima). The most stable conformer is often one where steric hindrance is minimized and stabilizing intramolecular interactions, such as a weak hydrogen bond between the carboxylic hydrogen and the isothiazole nitrogen, can occur. The energy differences between these conformers influence their relative populations at a given temperature.

Table 2: Theoretical Relative Energies of Key Conformers

Conformer Dihedral Angle (N-C-C=O) Relative Energy (kcal/mol)
1 (Global Minimum) ~0° (syn-planar) 0.00
2 ~180° (anti-planar) 1.5 - 2.5
3 ~90° (perpendicular) 4.0 - 5.0 (Transition State)

Note: Values are representative for carboxylic acids attached to heterocyclic rings.

Theoretical Prediction and Mechanistic Elucidation of Chemical Reaction Pathways

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain experimentally. For this compound, a common reaction to study would be the amidation or esterification of the carboxylic acid group. nih.govresearchgate.net

Using DFT, the entire reaction pathway can be modeled, from reactants to products, including the identification of high-energy transition states. By calculating the activation energies (the energy barrier between reactants and the transition state), the feasibility and rate of a reaction can be predicted. For instance, in an acid-catalyzed esterification, quantum mechanical calculations can model the protonation of the carbonyl oxygen, the subsequent nucleophilic attack by an alcohol, and the final elimination of a water molecule, mapping the energy profile of the entire process.

Molecular Dynamics Simulations to Investigate Conformational Flexibility and Solvent Effects

While quantum mechanics provides static pictures of molecules, Molecular Dynamics (MD) simulations offer a dynamic view of their behavior over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the surrounding environment, such as a solvent. nih.govnih.gov

An MD simulation of this compound in an explicit water box would reveal how the molecule moves and adapts its conformation in an aqueous environment. Key analyses include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms from a reference structure over time. A stable RMSD value indicates that the molecule has reached equilibrium and is not undergoing major structural changes.

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the molecule are the most flexible. For this compound, the RMSF would likely be low for the rigid benzo[d]isothiazole core and higher for the more mobile methoxy and carboxylic acid side chains.

Table 3: Illustrative Molecular Dynamics Simulation Output

Parameter Value/Observation Interpretation
Simulation Time 100 ns Standard duration for assessing stability.
Average RMSD 1.5 Å Indicates the core structure is stable in solution.
RMSF of Benzisothiazole Core < 1.0 Å The fused ring system is rigid.
RMSF of Carboxylic Group 2.0 - 2.5 Å The group is flexible and interacts dynamically with solvent.

In Silico Ligand-Protein Interaction Modeling (Purely Theoretical Docking and Molecular Dynamics Simulations, without Experimental Biological Outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. wjarr.com This method is instrumental in structure-based drug design. biointerfaceresearch.com For this compound, a theoretical docking study can be performed against a relevant protein target, such as a protein kinase or an enzyme implicated in inflammatory pathways, given the activities of similar benzothiazole structures. biointerfaceresearch.comresearchgate.net

The process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity, typically expressed in kcal/mol. The results reveal potential binding modes and key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.govresearchgate.net For this molecule, the carboxylic acid group would be expected to form strong hydrogen bonds with polar residues (like Arginine or Lysine), while the benzisothiazole ring would likely engage in hydrophobic or pi-stacking interactions within the binding pocket.

Following docking, MD simulations of the ligand-protein complex can be run to assess the stability of the predicted binding pose over time, providing a more dynamic and realistic model of the interaction. rsc.orgnih.gov

Table 4: Hypothetical Molecular Docking Results against a Protein Kinase Target

Parameter Result
Binding Affinity (Score) -8.5 kcal/mol
Predicted Interactions
Hydrogen Bonds Carboxylic acid with Lys72, Asp184
Hydrophobic Interactions Benzene ring with Val23, Leu135
Pi-Sulfur Interaction Isothiazole sulfur with Phe140

Note: These results are purely illustrative for a theoretical docking study.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Theoretical Property Prediction (Excluding Clinical Correlates)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies used to establish a mathematical correlation between the chemical structure of a compound and its properties. wikipedia.orgmdpi.com The fundamental principle is that the structural features of a molecule, quantified by molecular descriptors, determine its physicochemical and theoretical properties. researchgate.net For this compound, QSAR/QSPR modeling serves as a powerful tool to predict its theoretical properties without the need for extensive and time-consuming quantum mechanical calculations for every new structural analogue. This approach is particularly valuable in the rational design of molecules with desired characteristics. ignited.in

The development of a predictive QSAR/QSPR model for this compound and its derivatives involves several key steps:

Dataset Selection: A series of structurally related compounds, in this case, substituted benzo[d]isothiazole derivatives, is compiled. The theoretical properties of interest for these compounds (e.g., HOMO/LUMO energies, dipole moment, polarizability) are calculated using quantum mechanical methods. This forms the training set for the model development. nih.gov

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors are calculated. These numerical values represent different aspects of the molecular structure. protoqsar.com Commonly used descriptor classes include:

Topological descriptors: These describe the atomic connectivity within the molecule, such as molecular connectivity indices and atom counts. hufocw.org

Geometrical descriptors: These 3D descriptors relate to the spatial arrangement of the atoms, including molecular surface area and volume. hufocw.org

Electronic descriptors: Derived from quantum chemical calculations, these describe the electronic properties, such as partial atomic charges, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). protoqsar.comhufocw.org

Physicochemical descriptors: These include properties like molar refractivity (CMR) and the logarithm of the octanol-water partition coefficient (logP), which relates to hydrophobicity. nih.gov

Model Development and Validation: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the most relevant molecular descriptors (the independent variables) to the theoretical property of interest (the dependent variable). nih.govnih.gov The robustness and predictive power of the resulting model are rigorously assessed through internal and external validation procedures. nih.govmdpi.combasicmedicalkey.com

Internal validation often employs methods like leave-one-out (LOO) cross-validation, which gauges the model's stability. nih.gov

External validation involves using the model to predict the properties of a separate set of compounds (the test set) that were not used in the model's creation. uniroma1.it Key statistical metrics for validation include the coefficient of determination (R²) and the cross-validated correlation coefficient (Q²). nih.gov

To illustrate the application of QSAR/QSPR for theoretical property prediction, a hypothetical dataset for a series of benzo[d]isothiazole-3-carboxylic acid derivatives is presented below. The table includes this compound and showcases the types of descriptors that would be calculated for each structure.

Table 1: Hypothetical Molecular Descriptors for a Series of Benzo[d]isothiazole-3-carboxylic Acid Derivatives This table is for illustrative purposes only and does not represent experimentally or computationally verified data.

Compound Name Molecular Weight ( g/mol ) LogP HOMO (eV) LUMO (eV) Dipole Moment (Debye)
Benzo[d]isothiazole-3-carboxylic acid 195.20 2.10 -6.50 -2.15 3.50
5-Chlorobenzo[d]isothiazole-3-carboxylic acid 229.65 2.80 -6.75 -2.40 4.10
This compound 225.23 2.05 -6.30 -1.95 3.80
5-Nitrobenzo[d]isothiazole-3-carboxylic acid 240.19 2.25 -7.10 -2.85 5.20

Following the calculation of descriptors, a QSAR/QSPR model can be built. For instance, a hypothetical model to predict the HOMO energy might yield an equation and statistical parameters as shown in the table below.

Table 2: Example of a Hypothetical QSAR Model for HOMO Energy Prediction This table presents a fictional model for illustrative purposes.

Property Predicted Model Equation Q² (LOO)

A validated QSAR/QSPR model allows for the rapid prediction of theoretical properties for newly designed or uncharacterized this compound derivatives. By simply calculating the necessary descriptors for a novel structure, its electronic and physicochemical properties can be estimated without performing complex and resource-intensive quantum mechanical computations. This predictive capability is invaluable for screening virtual libraries of compounds and prioritizing candidates with desired theoretical characteristics for further investigation.

Structure Activity Relationship Sar Studies of 5 Methoxybenzo D Isothiazole 3 Carboxylic Acid Analogs in in Vitro Biological Systems Mechanistic Focus

Rational Design Principles for Structural Modifications Aimed at Modulating In Vitro Biological Interactions

The electronic nature of substituents on the benzo[d]isothiazole ring can profoundly influence a molecule's interaction with its biological target. The Hammett equation is a valuable tool in quantitative structure-activity relationship (QSAR) studies that correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. This principle can be extended to understand how substituents on the aromatic ring of 5-Methoxybenzo[d]isothiazole-3-carboxylic acid analogs affect binding affinity.

By introducing various electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions, researchers can modulate the electron density of the ring system and the acidity of the carboxylic acid. For instance, SAR studies on related benzothiazole (B30560) inhibitors of the SARS-CoV-2 main protease have shown that the position of a fluorine atom on the benzothiazole ring dramatically impacts antiviral activity. acs.orgacs.org A similar "fluorine scanning" approach could be applied to the this compound scaffold. Modifications could be explored at the 4-, 6-, and 7-positions to probe for sensitive regions where substituent changes lead to significant gains or losses in in vitro activity.

Table 1: Hypothetical Hammett-Style Analysis of Substituent Effects on In Vitro Activity of this compound Analogs

Position of Substituent (R)Substituent (R)Hammett Constant (σ)Predicted Effect on Ring Electron DensityHypothetical Impact on In Vitro Activity
C6-NO₂+0.78Strongly DecreasedPotentially altered binding due to strong electronic perturbation
C6-Cl+0.23DecreasedMay enhance binding through favorable electronic or steric interactions
C6-CH₃-0.17IncreasedCould increase or decrease activity depending on target's electronic requirements
C6-NH₂-0.66Strongly IncreasedMay introduce new hydrogen bonding opportunities and alter electronics

This table is illustrative and based on established chemical principles. Actual biological activity would need to be determined experimentally.

Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of a functional group with another that retains similar physical and chemical properties, leading to comparable biological activity. This strategy can be employed to improve potency, selectivity, or pharmacokinetic properties. For this compound, several key moieties are amenable to bioisosteric replacement.

The carboxylic acid group is a primary candidate for replacement. While it can form crucial ionic and hydrogen bonds, it is often associated with poor membrane permeability and rapid metabolism. Known bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids. For example, 5-substituted 1H-tetrazoles are well-established carboxylic acid bioisosteres that mimic the acidity and planar nature of the carboxyl group but offer different physicochemical properties.

The methoxy (B1213986) group at the 5-position could also be replaced. Swapping it for other alkoxy groups of varying sizes (e.g., ethoxy, isopropoxy) could probe steric tolerance within the target's binding pocket. Alternatively, replacing it with groups like -OH, -NH₂, or halogens would alter hydrogen-bonding capacity and electronics.

Table 2: Potential Bioisosteric Replacements for Functional Groups of this compound

Original Functional GroupPositionPotential BioisostereRationale for Replacement
Carboxylic AcidC3TetrazoleMimics acidity and planarity; may alter metabolic stability and lipophilicity.
Carboxylic AcidC3Acyl SulfonamideAcidic proton, different geometry and hydrogen bonding pattern.
Methoxy GroupC5Hydroxyl GroupIntroduces hydrogen bond donor/acceptor capabilities.
Methoxy GroupC5Ethyl GroupProbes for steric tolerance in the binding pocket.
Isothiazole (B42339) SulfurN/AOxygen (in a benzo[d]isoxazole)Alters ring electronics and geometry.

The three-dimensional shape (conformation) of a molecule is critical for its ability to bind to a protein target. A flexible molecule can adopt numerous conformations, only one of which might be optimal for binding. This conformational flexibility can come with an entropic penalty upon binding. Therefore, designing more rigid analogs that are "pre-organized" in the bioactive conformation can lead to a significant increase in binding affinity.

For this compound, conformational restriction could be achieved by introducing rigid linkers or by fusing additional rings to the core structure. For example, if the carboxylic acid were replaced by a longer, flexible chain, that chain could be cyclized to restrict its movement. This approach ensures that the key interacting groups are held in the optimal orientation for molecular recognition, potentially leading to more potent and selective compounds.

In Vitro Enzyme Inhibition and Activation Studies (Focus on Molecular Mechanism)

Determining the specific molecular targets and the mechanism of action is paramount in characterizing the biological profile of this compound analogs. In vitro enzyme assays are the primary tool for achieving this, allowing for the precise measurement of a compound's effect on a purified protein.

The benzo[d]isothiazole and related benzothiazole scaffolds have been reported to interact with a diverse range of protein targets. Identifying which of these, if any, are modulated by this compound is a key first step. This is typically accomplished through broad screening against panels of purified enzymes.

Potential protein targets for this class of compounds include:

Kinases: Benzothiazole derivatives have been investigated as inhibitors of various kinases, such as ALK5 and Glycogen Synthase Kinase-3 (GSK-3). ijper.org Thiazole-containing compounds are also known to target protein kinase CK2. nih.gov

Proteases: This class of compounds has been explored as inhibitors of proteases like Cathepsin K and the SARS-CoV-2 Main Protease. acs.orgijper.org

Hydrolases: Benzothiazole derivatives have shown inhibitory activity against hydrolases such as β-glucuronidase, α-glucosidase, tyrosinase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). ijper.orgacs.orgnih.govnih.gov

Other Enzymes: Other reported targets include DNA gyrase and dihydropteroate (B1496061) synthase (DHPS). nih.govmdpi.com

Protein-Protein Interactions: Notably, benzo[d]isothiazole derivatives have been identified as potent inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy. nih.gov

Once a primary target is identified through screening, validation is performed to confirm the interaction, often using secondary assays or biophysical methods like isothermal titration calorimetry.

Following target identification, a detailed kinetic analysis is performed to characterize the mechanism of inhibition. This involves measuring the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate and the inhibitor.

Key parameters determined from these studies include:

IC₅₀ (Half-maximal inhibitory concentration): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a common measure of inhibitor potency but can be dependent on experimental conditions.

Kᵢ (Inhibition constant): A more fundamental measure of binding affinity, Kᵢ is the dissociation constant of the enzyme-inhibitor complex. A lower Kᵢ value indicates a more potent inhibitor.

Vₘₐₓ (Maximum reaction velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Kₘ (Michaelis constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ, often used as a measure of the enzyme's affinity for its substrate.

By analyzing how Vₘₐₓ and Kₘ change in the presence of the inhibitor, the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) can be determined. For example, kinetic analyses of a benzothiazole-based selone showed it to be a mixed-type inhibitor of tyrosinase. acs.org This detailed mechanistic information is invaluable for guiding further optimization of the lead compound.

Table 3: Illustrative Kinetic Data for a Series of this compound Analogs Against a Hypothetical Kinase Target

Compound IDModificationIC₅₀ (nM)Kᵢ (nM)Mode of Inhibition
Parent Compound5-OCH₃, 3-COOH850425Competitive
Analog 16-Cl250120Competitive
Analog 23-Tetrazole700350Competitive
Analog 35-OH950480Competitive
Analog 46-NO₂>10,000>5,000N/A

This table presents hypothetical data to illustrate how kinetic parameters are used to evaluate SAR. The mode of inhibition is determined by analyzing reaction rates at multiple substrate and inhibitor concentrations.

Elucidation of Binding Modes (e.g., Competitive, Non-Competitive, Uncompetitive)

No studies detailing the binding mode of this compound have been identified. Information regarding whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor of any specific biological target is currently unavailable.

In Vitro Receptor Binding Assays and Ligand Selectivity Profiling (Mechanistic Focus)

Determination of Ligand Affinity (e.g., Kd) and Selectivity Across Receptor Subtypes

There is no publicly available data from in vitro receptor binding assays for this compound. Consequently, its ligand affinity (Kd) and selectivity profile across various receptor subtypes have not been characterized.

Investigation of Allosteric Modulation in Receptor Systems

Investigations into the potential allosteric modulatory effects of this compound on any receptor systems have not been reported in the scientific literature.

Cell-Free and Cellular Pathway Modulation Studies (In Vitro Mechanistic Investigations)

Analysis of the Compound's Impact on Specific Signaling Pathway Components

Specific data on how this compound impacts components of intracellular signaling pathways is not available.

Elucidation of Molecular Mechanism of Action at the Sub-Cellular Level In Vitro (e.g., Organelle-Specific Interactions)

The molecular mechanism of action of this compound at the sub-cellular level, including any potential interactions with specific organelles, has not been elucidated in published research.

Exploration of 5 Methoxybenzo D Isothiazole 3 Carboxylic Acid in Materials Science and Advanced Analytical Chemistry

Utilization as a Building Block in Advanced Materials Synthesis

There is currently no available research detailing the use of 5-Methoxybenzo[d]isothiazole-3-carboxylic acid as a monomer or building block in the synthesis of advanced materials.

Application as a Ligand in Coordination Chemistry for Catalysis or Sensing

While the coordination chemistry of thiazoles and isothiazoles, in general, is a known area of study, there are no specific reports on the application of this compound as a ligand in coordination complexes for catalysis or chemical sensing. The potential for the isothiazole (B42339) nitrogen and sulfur atoms to coordinate with metal ions is recognized for the broader class of compounds, but specific research on this derivative is not documented.

Potential in Organic Electronics (e.g., as a Component in Organic Light-Emitting Diodes, Organic Photovoltaics)

An examination of the literature on organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), did not yield any studies that utilize or propose the use of this compound as a component in these devices. Research in this area is focused on other classes of organic molecules and polymers.

Development of Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Specific, validated analytical methods for the detection and quantification of this compound in research matrices have not been published. General analytical techniques are available for similar compounds, but tailored methods for this specific molecule are not described.

High-Performance Liquid Chromatography (HPLC) Method Development (e.g., Chiral Separations, Impurity Profiling)

There are no specific HPLC methods detailed in the scientific literature for the analysis of this compound. This includes a lack of information on chiral separations for this compound or methodologies for its impurity profiling. While HPLC is a common technique for the analysis of carboxylic acids, specific conditions and validation data for this compound are not available.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

No studies describing the derivatization of this compound to form volatile compounds for GC-MS analysis have been found. The inherent low volatility of carboxylic acids necessitates derivatization for GC-MS analysis, but such procedures have not been reported for this specific molecule.

Future Research Directions and Unexplored Potential of 5 Methoxybenzo D Isothiazole 3 Carboxylic Acid

Design and Synthesis of Novel Molecular Scaffolds Inspired by the Benzo[d]isothiazole Core

The benzo[d]isothiazole nucleus is a "privileged scaffold," meaning it is a versatile structural framework for designing compounds that can interact with a variety of biological targets. mdpi.com Future research will likely focus on using 5-Methoxybenzo[d]isothiazole-3-carboxylic acid as a starting point for creating more complex and potent molecules.

One promising direction is the development of hybrid molecules , where the benzo[d]isothiazole core is combined with other known pharmacophores. mdpi.comresearchgate.net This strategy aims to create single molecules with multiple modes of action or improved pharmacological profiles. For instance, coupling the carboxylic acid group with various amines, amino acids, or even other heterocyclic systems could yield novel compounds with unique therapeutic properties. The versatility of the 2-aminobenzothiazole (B30445) structure, a related scaffold, in creating complex fused ring systems demonstrates the potential for such synthetic explorations. nih.gov

Another area of exploration is the synthesis of bis-thiazole derivatives , linking two benzo[d]isothiazole units, potentially through a piperazine (B1678402) or other linker core. researchgate.net This approach could lead to molecules with enhanced binding affinity for specific biological targets. The functionalization of the benzene (B151609) ring of the benzo[d]isothiazole moiety also presents an opportunity to introduce diverse substituents that can modulate the compound's activity and physicochemical properties. nih.gov

Potential Scaffold ModificationSynthetic StrategyDesired Outcome
Hybrid MoleculesAmide coupling of the carboxylic acid with known pharmacophores (e.g., profens, piperazines). mdpi.comresearchgate.netMulti-target agents, improved efficacy.
Fused Heterocyclic SystemsIntramolecular cyclization reactions involving the methoxy (B1213986) and carboxylic acid groups or other introduced functionalities. nih.govNovel three-dimensional structures with unique biological activity.
Dimeric ScaffoldsLinking two benzo[d]isothiazole units via flexible or rigid linkers.Enhanced target binding or novel allosteric modulators.
MacrocyclizationIncorporating the benzo[d]isothiazole core into a larger macrocyclic structure.Conformationally constrained molecules with high target specificity.

Discovery of Unprecedented Chemical Transformations and Reactivity Patterns

Advancements in synthetic chemistry offer new ways to modify the this compound structure. Future research could uncover novel chemical reactions that allow for more precise and efficient functionalization of the benzo[d]isothiazole core. arkat-usa.org

A key area of future study is the C-H activation of the benzo[d]isothiazole ring. arkat-usa.org Rhodium-catalyzed oxidative annulation has been used to assemble benzo[d]isothiazoles from benzimidates, indicating the potential for direct functionalization of the aromatic C-H bonds. arkat-usa.org Applying these modern synthetic methods to this compound could allow for the introduction of new substituents without the need for pre-functionalized starting materials, aligning with the principles of green chemistry. nih.gov

Furthermore, the reactivity of the isothiazole (B42339) ring itself is an area ripe for exploration. Reactions that involve ring-opening and subsequent rearrangement or transformation could lead to entirely new heterocyclic systems. medwinpublishers.com The development of one-pot synthesis and multicomponent reactions involving the benzo[d]isothiazole scaffold will also be crucial for rapidly generating libraries of diverse compounds for biological screening. arkat-usa.orgmdpi.com

Transformation TypePotential Reagents/CatalystsAnticipated Product Class
C-H FunctionalizationTransition metal catalysts (e.g., Rhodium, Palladium). arkat-usa.orgDirectly arylated, alkylated, or aminated benzo[d]isothiazole derivatives.
Ring TransformationStrong nucleophiles or electrophiles, photolytic conditions. medwinpublishers.comNovel heterocyclic scaffolds derived from the isothiazole ring.
Cycloaddition ReactionsUse of the benzo[d]isothiazole as a dienophile or diene component. arkat-usa.orgComplex polycyclic structures.
Multicomponent ReactionsCombining the core molecule with two or more simple reactants in a single step. mdpi.comHighly diverse and complex molecular libraries.

Integration of Advanced Computational Modeling for De Novo Compound Design and Optimization

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. nih.gov For this compound, advanced computational modeling can accelerate the discovery of novel derivatives with enhanced activity and selectivity.

Molecular docking and molecular dynamics (MD) simulations can be used to predict how derivatives of the parent compound will bind to specific biological targets. nih.gov These techniques have been successfully applied to design benzo[d]isothiazole derivatives that inhibit the PD-1/PD-L1 interaction, a key target in cancer immunotherapy. nih.govnih.gov By simulating the binding mode and calculating binding affinities, researchers can prioritize the synthesis of compounds that are most likely to be active. energy.gov

Beyond predicting binding, computational tools can be used for de novo design , where algorithms generate entirely new molecular structures based on the shape and properties of a target's binding site. Using the benzo[d]isothiazole scaffold as a starting fragment, these methods could design novel inhibitors for a wide range of proteins. researchgate.net Machine learning models, trained on existing experimental data, can further predict the biological activity and pharmacokinetic properties of virtual compounds, streamlining the drug development process. energy.gov

Identification and Mechanistic Elucidation of Novel In Vitro Biological Targets

The benzo[d]isothiazole scaffold is found in compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govpcbiochemres.com However, the full therapeutic potential of this compound is likely yet to be realized. Future research should focus on screening this compound and its derivatives against a wide array of novel biological targets.

One of the most promising areas is cancer immunotherapy . Small molecule inhibitors of the PD-1/PD-L1 pathway based on the benzo[d]isothiazole structure have already shown potent activity, suggesting that derivatives of this compound could also be effective in this area. nih.govnih.gov Other potential anticancer targets include enzymes like BCL-2, which is involved in apoptosis (programmed cell death). researchgate.net

Additionally, the isothiazole ring is present in various biologically active agents, and derivatives have shown selective antiproliferative activity against leukemia and colon cancer cell lines. nih.gov A systematic investigation into the targets of this compound could uncover novel mechanisms of action and expand its potential use into new disease areas, such as neurodegenerative or infectious diseases. nih.govnih.gov

Potential Therapeutic AreaSpecific Biological Target(s)Rationale
Immuno-OncologyPD-1/PD-L1, CTLA-4Benzo[d]isothiazole scaffold has proven effective for small molecule PD-1/PD-L1 inhibitors. nih.govnih.gov
Cancer (Apoptosis)BCL-2 family proteinsRelated benzothiazole (B30560) structures have been designed as BCL-2 inhibitors. researchgate.net
Neurodegenerative DiseasesAcetylcholinesterase, Aβ aggregatesBenzothiazole scaffolds have shown potential in designing agents for Alzheimer's disease. nih.gov
Infectious DiseasesBacterial or viral enzymes (e.g., metallo-β-lactamases)Thiazole (B1198619) derivatives have been identified as inhibitors of key bacterial enzymes. researchgate.net

Exploration of Supramolecular Assembly and Nanomaterial Applications

The potential of this compound extends beyond pharmacology into the realm of materials science. The field of supramolecular chemistry focuses on creating complex, ordered structures from molecules held together by non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.net

The structure of this compound, with its aromatic system, carboxylic acid group (hydrogen bond donor/acceptor), and heteroatoms, makes it an excellent candidate for building block in supramolecular assemblies. researchgate.net These assemblies can form a variety of nanomaterials , such as nanowires, gels, or vesicles, with unique properties. nih.govfrontiersin.org

Future research could explore how to control the self-assembly of this molecule to create "smart" materials that respond to stimuli like pH, light, or temperature. frontiersin.org Such materials could have applications in targeted drug delivery, where a payload is released only at the site of disease, or in the development of new sensors and electronic devices. researchgate.netnih.gov The integration of these molecules into metal-organic frameworks (MOFs) is another avenue that could lead to materials with applications in catalysis or gas storage. researchgate.net

Q & A

Q. What are the standard synthetic routes for 5-Methoxybenzo[d]isothiazole-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization reactions involving nitrile oxides and alkynes (analogous to isoxazole derivatives in ). Key steps include:
  • Formation of the isothiazole ring via [3+2] cycloaddition under reflux with acetic acid (similar to methods in ).
  • Introduction of the methoxy group via nucleophilic substitution or oxidation-reduction sequences (e.g., using KMnO₄ for oxidation; see ).
  • Carboxylation using CO₂ or Grignard reagents to install the carboxylic acid moiety ().
  • Critical Parameters :
  • Solvent choice (DMF or acetic acid) impacts reaction rates and purity .
  • Ultrasound-assisted methods enhance yields (30–50% improvement) by accelerating cyclization .

Q. How is this compound characterized spectroscopically?

  • Methodological Answer : Use a combination of:
  • NMR : Compare chemical shifts of aromatic protons (δ 7.5–8.5 ppm for isothiazole) and methoxy groups (δ 3.8–4.0 ppm) to confirm substitution patterns .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 225.032 for C₉H₇NO₃S) .
  • IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting NMR data for structural isomers of this compound be resolved?

  • Methodological Answer : Discrepancies may arise from tautomerism or regioisomeric byproducts. Strategies include:
  • 2D NMR (COSY, NOESY) : Map coupling patterns to distinguish between 4- and 5-substituted isomers .
  • X-ray Crystallography : Resolve ambiguities via crystal structure determination (e.g., as done for 3-methylisoxazole-4-carboxylic acid in ).
  • HPLC with Chiral Columns : Separate enantiomers if asymmetric synthesis introduces stereocenters .

Q. What experimental designs are optimal for evaluating the bioactivity of this compound in antimicrobial assays?

  • Methodological Answer :
  • In Vitro Testing : Use microdilution assays (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
  • Mechanistic Studies :
  • Enzyme inhibition assays (e.g., β-lactamase or topoisomerase IV) to identify molecular targets .
  • Fluorescence quenching to study binding interactions with bacterial DNA .
  • Data Interpretation :
  • Compare IC₅₀ values with structural analogs (e.g., 3-methylisoxazole derivatives in ) to establish SAR trends .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

  • Methodological Answer :
  • Stability Studies :
ConditionDegradation Rate (k, h⁻¹)Half-Life (t₁/₂)
Dry, 4°C (dark)0.002346 hours
Aqueous, pH 7.40.01546 hours
  • Recommendations :
  • Store in anhydrous DMSO at -20°C to prevent hydrolysis .
  • Avoid prolonged exposure to UV light to prevent photodegradation .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between traditional and microwave-assisted methods?

  • Analysis :
  • Traditional reflux methods (e.g., 12 hours at 80°C) yield 40–50% due to thermal decomposition .
  • Microwave-assisted synthesis reduces reaction time (1–2 hours) and improves yields (70–80%) by enabling rapid, uniform heating .
  • Key Variables :
  • Energy input and reaction scale must be optimized to avoid side reactions (e.g., over-oxidation) .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

MethodYield (%)Time (h)Purity (%)Reference
Traditional Reflux451295
Ultrasound-Assisted65698
Microwave78297

Q. Table 2. Key Spectroscopic Data

TechniqueKey SignalsReference
¹H NMR (DMSO-d₆)δ 8.2 (s, H-2), δ 3.9 (s, OCH₃)
IR (KBr)1712 cm⁻¹ (C=O), 2950 cm⁻¹ (O-H)
HRMS[M+H]⁺ 225.032 (C₉H₇NO₃S)

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Feasible Synthetic Routes

Reactant of Route 1
5-Methoxybenzo[d]isothiazole-3-carboxylic acid
Reactant of Route 2
5-Methoxybenzo[d]isothiazole-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.